biphenyl-N-cyclopentyl-carbamate

Übersicht

Beschreibung

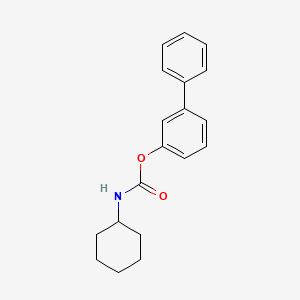

Cyclohexylcarbamsäure-biphenyl-3-ylester ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Fettsäureamid-Hydrolase (FAAH) bekannt ist. Dieses Enzym ist am Abbau von Fettsäureamiden beteiligt, die als Signalmoleküle fungieren und eine Rolle in verschiedenen physiologischen Prozessen spielen. Die Verbindung hat ein signifikantes Potenzial in therapeutischen Anwendungen gezeigt, insbesondere bei der Modulation der Endocannabinoid-Signalübertragung .

Vorbereitungsmethoden

Die Synthese von Cyclohexylcarbamsäure-biphenyl-3-ylester beinhaltet typischerweise die Reaktion von Cyclohexylisocyanat mit Biphenyl-3-ol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Esters zu gewährleisten. Der allgemeine synthetische Weg kann wie folgt zusammengefasst werden :

Additionsreaktion: Cyclohexylisocyanat wird zu Biphenyl-3-ol hinzugefügt, um den Ester zu bilden.

Reinigung: Das Produkt wird mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.

In industriellen Umgebungen kann die Produktion dieser Verbindung skalierbarere Methoden umfassen, aber die grundlegende Chemie bleibt dieselbe.

Analyse Chemischer Reaktionen

Cyclohexylcarbamsäure-biphenyl-3-ylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Estergruppe oder andere funktionelle Gruppen im Molekül zu modifizieren.

Substitution: Die Estergruppe kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine .

Wissenschaftliche Forschungsanwendungen

Cyclohexylcarbamsäure-biphenyl-3-ylester wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es dient als Modellverbindung zur Untersuchung von Veresterungsreaktionen und dem Verhalten von Carbamat-Estern.

Biologie: Die Verbindung wird verwendet, um die Rolle von FAAH in biologischen Systemen und ihr Potenzial als therapeutisches Ziel zu untersuchen.

Wirkmechanismus

Der primäre Wirkmechanismus von Cyclohexylcarbamsäure-biphenyl-3-ylester beinhaltet die Hemmung von FAAH. Durch die Bindung an das aktive Zentrum des Enzyms verhindert die Verbindung die Hydrolyse von Fettsäureamiden, wodurch deren Spiegel im Körper erhöht werden. Diese Modulation der Endocannabinoid-Signalübertragung kann zu verschiedenen physiologischen Effekten führen, darunter anxiolytische und analgetische Eigenschaften .

Wirkmechanismus

The primary mechanism of action of cyclohexylcarbamic acid biphenyl-3-yl ester involves the inhibition of FAAH. By binding to the active site of the enzyme, the compound prevents the hydrolysis of fatty acid amides, thereby increasing their levels in the body. This modulation of endocannabinoid signaling can lead to various physiological effects, including anxiolytic and analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Cyclohexylcarbamsäure-biphenyl-3-ylester kann mit anderen FAAH-Inhibitoren verglichen werden, wie z. B.:

URB524: Eine ähnliche Verbindung mit einer leicht abweichenden Struktur, aber ähnlichen inhibitorischen Eigenschaften.

URB597: Ein weiterer FAAH-Inhibitor mit erhöhter Potenz aufgrund spezifischer Strukturmodifikationen.

Die Einzigartigkeit von Cyclohexylcarbamsäure-biphenyl-3-ylester liegt in seiner spezifischen Bindungsaffinität und dem Potenzial für weitere Modifikationen, um seine therapeutischen Eigenschaften zu verbessern .

Biologische Aktivität

Biphenyl-N-cyclopentyl-carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by its biphenyl structure coupled with a cyclopentyl group and a carbamate moiety. The molecular formula is with a molecular weight of approximately 295.1572 g/mol. Various synthetic routes have been explored for its production, often involving the reaction of biphenyl derivatives with cyclopentyl amines in the presence of carbamate-forming agents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Carbamates, including this compound, have been shown to influence enzyme kinetics significantly. They can act as reversible inhibitors for various enzymes, modulating their activity by altering substrate binding dynamics . Studies suggest that the presence of the carbamate group enhances binding affinity to target enzymes due to the formation of hydrogen bonds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin and ciprofloxacin .

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | |

| This compound | MRSA | 0.5 | |

| Ampicillin | Staphylococcus aureus | 2 | |

| Ciprofloxacin | MRSA | 1 |

Case Study 1: In Vitro Evaluation

A study evaluated the in vitro efficacy of this compound against various bacterial strains. The compound was tested using standard broth microdilution methods, revealing potent antibacterial activity with low MIC values against both standard and resistant strains. The study concluded that structural modifications could enhance its efficacy further.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationships of biphenyl derivatives indicated that modifications to the cyclopentyl group could significantly affect biological activity. For instance, introducing different substituents on the biphenyl ring altered the compound's lipophilicity and, consequently, its antimicrobial potency .

Eigenschaften

Molekularformel |

C19H21NO2 |

|---|---|

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

(3-phenylphenyl) N-cyclohexylcarbamate |

InChI |

InChI=1S/C19H21NO2/c21-19(20-17-11-5-2-6-12-17)22-18-13-7-10-16(14-18)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,20,21) |

InChI-Schlüssel |

KGKDDSYRBQOMLE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |

Kanonische SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cyclohexylcarbamic acid biphenyl-3-yl ester URB 524 URB-524 URB524 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.